3-[(2,2-Difluoroethyl)amino]-1lambda~6~-thiolane-1,1-dione
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Overview
Description
3-[(2,2-Difluoroethyl)amino]-1lambda~6~-thiolane-1,1-dione is a chemical compound known for its unique structure and properties. It is a member of the thiolane family, characterized by a sulfur-containing five-membered ring. The presence of the difluoroethyl group adds to its distinctiveness, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Difluoroethyl)amino]-1lambda~6~-thiolane-1,1-dione typically involves the reaction of thiolane derivatives with difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-Difluoroethyl)amino]-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-[(2,2-Difluoroethyl)amino]-1lambda~6~-thiolane-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,2-Difluoroethyl)amino]-1lambda~6~-thiolane-1,1-dione involves its interaction with specific molecular targets. The difluoroethyl group plays a crucial role in binding to target proteins or enzymes, leading to the modulation of their activity. The compound may also interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Flupyradifurone: A compound with a similar difluoroethyl group, used as an insecticide.
Difluoromethylated Thiolanes: Compounds with similar structural features but different functional groups.
Uniqueness
3-[(2,2-Difluoroethyl)amino]-1lambda~6~-thiolane-1,1-dione stands out due to its specific combination of the thiolane ring and the difluoroethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
915402-22-1 |
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Molecular Formula |
C6H11F2NO2S |
Molecular Weight |
199.22 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C6H11F2NO2S/c7-6(8)3-9-5-1-2-12(10,11)4-5/h5-6,9H,1-4H2 |
InChI Key |
PWTOLNOGDQZQAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC(F)F |
Origin of Product |
United States |
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